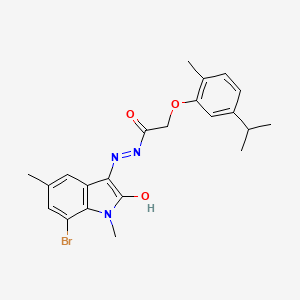
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as BDF-8638, is a chemical compound that has gained significant interest in the field of scientific research. It belongs to the class of isoxazolecarboxamides and has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of PDE4, which leads to a decrease in the production of inflammatory mediators. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of the AKT signaling pathway, which leads to a decrease in cell growth and survival. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have potent therapeutic effects in preclinical studies. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has a favorable safety profile and has been shown to be well-tolerated in animal studies. However, there are also some limitations to using N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments. The compound is not yet approved for clinical use, and its long-term safety and efficacy have not been established.
Direcciones Futuras
There are several future directions for the research and development of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. One potential direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Additionally, further preclinical studies are needed to establish the safety and efficacy of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in animal models of various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in humans and to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is a promising compound with potential therapeutic applications for various diseases. Its synthesis method has been reported in various scientific journals, and it has shown promising results in preclinical studies. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of PDE4 and the AKT signaling pathway, and it has several biochemical and physiological effects. While there are some limitations to using N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in lab experiments, there are also several future directions for its research and development.
Métodos De Síntesis
The synthesis of N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide involves several steps, including the reaction of 2-bromo-4,6-difluoroaniline with 2-hydroxybenzaldehyde to form an intermediate product. The intermediate product is then reacted with isoxazole-5-carboxylic acid to yield the final product, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide. The synthesis method for N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been reported in various scientific journals, and the compound has been synthesized using different methods.
Aplicaciones Científicas De Investigación
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied in preclinical studies for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects. Additionally, N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrF2N2O3/c17-10-5-8(18)6-11(19)15(10)20-16(23)12-7-14(24-21-12)9-3-1-2-4-13(9)22/h1-7,22H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKVGRBQNLYZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3Br)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-4,6-difluorophenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B6078070.png)
![2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B6078078.png)
![1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6078084.png)
![ethyl 2-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6078094.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6078097.png)
![N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B6078098.png)
![4-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6078102.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine](/img/structure/B6078110.png)
![ethyl 3-(3-chlorobenzyl)-1-([1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetyl)-3-piperidinecarboxylate](/img/structure/B6078117.png)
![1-(4-fluorophenyl)-2,2-dimethyl-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B6078149.png)
![5-(1-methyl-1H-pyrazol-4-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6078154.png)
![4-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B6078156.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]butanamide](/img/structure/B6078161.png)